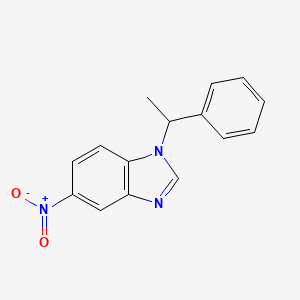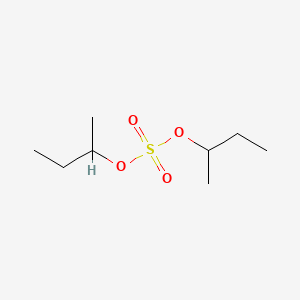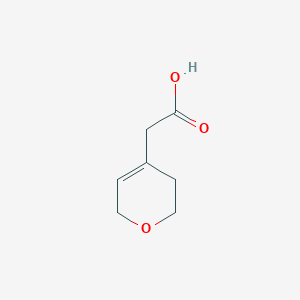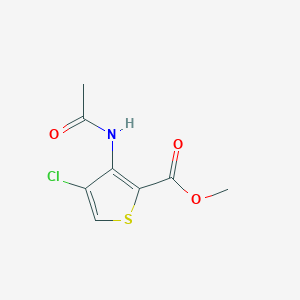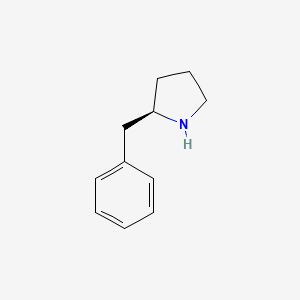
1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one
Descripción general
Descripción
“1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one” is a compound with the CAS Number: 52814-92-3 . It has a molecular weight of 190.2 and its IUPAC name is 1-(6-methoxy-1-benzofuran-2-yl)ethanone .
Synthesis Analysis
Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular formula of “this compound” is C11H10O3 . Its average mass is 190.195 Da and its monoisotopic mass is 190.062988 Da .Chemical Reactions Analysis
Benzofuran compounds are versatile and have unique physicochemical properties, making them an important basis for medicinal chemistry . They are the main source of some drugs and clinical drug candidates . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 96-101°C .Aplicaciones Científicas De Investigación
Antimicrobial Potential of Benzofuran Derivatives
Benzofuran and its derivatives, including 1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one, have garnered considerable attention for their wide range of biological and pharmacological applications. These compounds exhibit significant antimicrobial properties, making them a focus of drug invention and development efforts. The structural uniqueness of benzofuran derivatives has been leveraged in the design of antimicrobial agents active against various clinically approved targets, highlighting their potential in addressing antibiotic resistance—a major global health challenge. The application of benzofuran derivatives in antimicrobial therapy underlines the importance of this scaffold in drug discovery, particularly for developing new therapeutic agents with improved bioavailability and efficacy against deadly microbes (Hiremathad et al., 2015).
Benzofuran Derivatives as Potential Natural Drug Lead Compounds
The exploration of benzofuran compounds extends to their role as potential natural drug lead compounds. Studies indicate that benzofuran derivatives possess strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. These compounds have been identified as promising candidates for natural drug development, supported by the discovery of novel benzofuran compounds with anti-hepatitis C virus activity and anticancer properties. The synthesis of complex benzofuran derivatives through innovative methods highlights the ongoing efforts to harness these compounds' therapeutic potential, demonstrating their significant promise in pharmaceutical research (Miao et al., 2019).
Comprehensive Review on Benzofuran-Based Antimicrobial Agents
A comprehensive review of current developments in benzofuran-based compounds as antimicrobial agents emphasizes the scaffold's therapeutic potential against microbial diseases. This systematic report collates published data to provide insights into the versatile core of benzofuran, aiding researchers in developing structure-activity relationships (SAR) for these derivatives. The focus on benzofuran-based compounds in antimicrobial drug development showcases their significance in medicinal chemistry and the pharmaceutical industry's efforts to combat microbial resistance (Hiremathad et al., 2015).
Bioactive and Synthetic Profiles of Benzofuran Derivatives
The bioactive and synthetic profiles of benzofuran derivatives have been extensively reviewed, highlighting their diverse biological activities and potential as pharmacological agents. These compounds exhibit a broad spectrum of pharmacological actions, including anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. The review discusses the structural requirements and functional group modifications that enhance the therapeutic activities of benzofuran compounds, offering valuable insights for medicinal chemists engaged in the design of new drugs based on this scaffold (Dawood, 2019).
Mecanismo De Acción
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . This suggests that “1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one” and similar compounds could have potential applications in the development of new drugs.
Propiedades
IUPAC Name |
1-(6-methoxy-1-benzofuran-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7(12)9-5-8-3-4-14-10(8)6-11(9)13-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIGNSKVBYJMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)C=CO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493691 | |
| Record name | 1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63272-70-8 | |
| Record name | 1-(6-Methoxy-1-benzofuran-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3147804.png)




